molecular formula C20H20N2O5 B11433283 N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B11433283
M. Wt: 368.4 g/mol
InChI Key: NHIXBFDOUMVJHU-UHFFFAOYSA-N
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Description

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties . The structure of this compound includes a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring, and a benzamide moiety substituted with ethylamino and dimethoxy groups.

Preparation Methods

The synthesis of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with ethylamine to form the ethylamino derivative. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(ethylamino)-2-oxochromen-3-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H20N2O5/c1-4-21-17-15-7-5-6-8-16(15)27-20(24)18(17)22-19(23)12-9-13(25-2)11-14(10-12)26-3/h5-11,21H,4H2,1-3H3,(H,22,23)

InChI Key

NHIXBFDOUMVJHU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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